Encapsulation: Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), this triblock can encapsulate hydrophobic drugs within its hydrophobic core while the hydrophilic PEG chains stabilize the particle in water []. This enables controlled drug release and improved bioavailability [].
Targeted Drug Delivery: By attaching specific ligands to the PEG chains, researchers can design these triblocks to target specific cells or tissues, enhancing drug delivery efficiency and reducing side effects [].
Biomaterials
Tissue Engineering: The combination of biocompatibility and tunable properties makes this triblock a potential candidate for scaffolding materials in tissue engineering. The PEG chains promote cell adhesion and proliferation, while the siloxane core offers structural support [].
Biosensors: The ability to modify the surface of this triblock with various functional groups allows for the development of highly sensitive and specific biosensors for detecting biomolecules such as proteins and DNA [].
Other Potential Applications
Gene Delivery: The triblock can be used as a non-viral vector for gene delivery due to its ability to condense DNA and facilitate its cellular uptake [].
Cosmetics and Personal Care Products: The triblock can act as an emulsifier, thickener, and stabilizer in various cosmetic formulations due to its amphiphilic properties.
The compound 2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol is a complex siloxane compound characterized by its unique molecular structure. Its molecular formula is C16H40O6Si, and it has a molecular weight of approximately 412.75 g/mol. This compound features multiple dimethylsilyl groups, which contribute to its properties, including hydrophobicity and potential applications in various fields such as pharmaceuticals and materials science.
The chemical behavior of this compound can be attributed to its siloxane backbone and hydroxyl functional groups. It can undergo several types of reactions:
Hydrolysis: The dimethylsilyl groups can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The hydroxyl groups can participate in condensation reactions, forming siloxane linkages with other silanes or siloxanes.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters, potentially enhancing its utility in polymer synthesis.
Synthesis of 2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol typically involves multi-step synthetic routes that include:
Formation of Dimethylsilyl Ether: Starting with a suitable alcohol, dimethylsilyl chloride is reacted to form the corresponding dimethylsilyl ether.
Alkylation: The resulting silylated alcohol can undergo alkylation with 2-hydroxyethanol to introduce the hydroxyethoxy group.
Linkage Formation: Additional dimethylsilyl groups are introduced through further reactions, often utilizing coupling agents or catalysts to facilitate the formation of siloxane bonds.
This comparison highlights the uniqueness of 2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol, particularly its complex structure featuring multiple functional groups that enhance its versatility across various applications.
Interaction studies involving this compound focus on its compatibility with biological systems and other chemical entities. Preliminary studies suggest that compounds with similar siloxane structures can interact favorably with lipid membranes, enhancing drug absorption and bioavailability. Further research is needed to elucidate specific interactions within biological contexts.
Several compounds share structural similarities with 2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol, including:
Polydimethylsiloxane (PDMS): A widely used silicone polymer known for its flexibility and low surface tension.
Triethoxysilane: Often used as a coupling agent in various formulations, providing adhesion and compatibility.
Dimethicone: A silicone oil used in cosmetics for its smooth application and skin conditioning properties.
Comparison Table
Compound Name
Structure Complexity
Hydrosilylation Approaches for Controlled Functionalization of Siloxane Backbones
Hydrosilylation represents the cornerstone reaction for the preparation of 2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol and related compounds. This reaction involves the addition of a Si-H bond across a carbon-carbon double bond, typically occurring in the presence of a transition metal catalyst. For synthesizing the target compound, hydrosilylation enables precise attachment of hydroxyethoxypropyl groups to the siloxane backbone, creating the desired functionality.
The general reaction scheme for hydrosilylation of allyl polyethers with hydrosilanes follows:
R-CH₂-CH=CH₂ + H-Si≡ → R-CH₂-CH₂-CH₂-Si≡
where R represents the hydroxyethoxy group (-OCH₂CH₂OH) and Si≡ represents the siloxane backbone with its various attachments. The reaction typicallly proceeds via the Chalk-Harrod mechanism when platinum catalysts are employed.
Several critical factors influence the efficiency and selectivity of the hydrosilylation reaction:
Catalyst concentration: Higher concentrations accelerate reaction rates but may promote side reactions.
Temperature profile: Lower temperatures generally favor higher selectivity despite slower reaction kinetics.
Solvent selection: Toluene is preferred due to its compatibility with both siloxane and olefinic components.
Substrate ratio: The proportion of Si-H to olefin groups significantly impacts reaction completion and potential side reactions.
Spectroscopic confirmation of successful hydrosilylation typically reveals characteristic signals in NMR analysis. The ¹H NMR spectrum exhibits distinctive peaks at δ (ppm): -0.13 (-Si(CH₃)₂); -0.06 (-Si(CH₃)₃); 0.32 (-SiCH₂-); 1.46 (-CH₂CH₂CH₂-); 3.27 (-CH₂O-); 3.45–3.51 (-OCH₂CH₂-); and 3.55 (-OH). These spectroscopic patterns provide definitive evidence of the desired structural features and confirm successful integration of the hydroxyethoxypropyl functionality.
Sol-Gel Condensation Strategies for Oligomeric Siloxane-Polyether Hybrids
Sol-gel processing offers a complementary approach for preparing oligomeric precursors used in synthesizing 2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol. This methodology involves hydrolysis and condensation of alkoxysilanes to form controlled siloxane networks that can be further functionalized with polyether groups.
The preparation of siloxane precursors through sol-gel processes typically begins with alkoxysilanes such as tetraethoxysilane (TEOS), hexaethoxydisiloxane (HEDS), or octaethoxytetrasiloxane (OETS). The general procedure follows several distinct steps:
Preparation of precursor solutions by mixing appropriate alkoxysilanes with specific molar ratios
Addition of acidified water (pH = 1) with a water-to-alkoxy ratio (H₂O/OEt) of 0.5
Introduction of ethanol as co-solvent with an ethanol-to-silicon ratio (EtOH/Si) of 4
Initial stirring in an ice bath for 10 minutes followed by extended room temperature stirring for 24 hours
This process yields precursor solutions containing partially hydrolyzed and condensed siloxane species with reactive alkoxy groups suitable for further modification. The condensation phase involves:
Addition of additional water to the precursor solution
Stirring in an ice bath
Pouring the mixture into a hexane/THF solution (1/2 v/v)
Sequential washing with water and brine
Drying over anhydrous sodium sulfate and solvent evaporation
The resulting condensate mixture (Cs-Mix) can be fractionated into lower-molecular-weight silylates (Cs-LS) and higher-molecular-weight silylates (Cs-HS) through careful distillation under reduced pressure. This separation enables isolation of siloxane oligomers with specific chain lengths appropriate for subsequent functionalization to obtain the desired compound.
Table 1: GPC Results and Siloxane Unit Distribution for Different Siloxane Condensates
Products
B.p. (°C/Torr)
Mw × 10⁻³
Mw/Mn
OEt/SiMe₃ ratio
Q² (%)
Q³ (%)
Q⁴ (%)
DC (%)
Separation yield (%)
C TEOS-mix
-
3.2
1.3
1.2
16
53
31
79
-
LS
123-147/0.12
2.1
1.2
1.2
22
50
28
77
30
HS
-
4.1
1.3
1.2
11
43
46
84
70
C HEDS-mix
-
3.7
1.2
1.2
16
51
33
79
-
LS
73-138/0.14
2.2
1.1
1.2
17
49
35
80
40
HS
-
4.9
1.2
1.2
9
45
46
84
60
C OETS-mix
-
3.7
1.3
1.2
14
48
38
81
-
LS
129-135/0.34
2.2
1.1
1.2
19
48
33
79
20
HS
-
5.5
1.4
1.2
11
49
44
86
80
Note: Q², Q³, and Q⁴ represent different siloxane units with varying degrees of condensation; DC indicates degree of condensation
Research demonstrates that processing parameters significantly influence the properties of sol-gel derived siloxane precursors. Temperature conditions are particularly critical, with optimal synthesis of polysiloxane hybrids occurring at 65°C for 4 hours, yielding materials with higher silicon atomic percentage and greater thickness. The pH value also substantially impacts the reaction kinetics, with acidic conditions (pH ≈ 1) generally promoting hydrolysis while retarding condensation, resulting in more linear structures suitable for further functionalization.
The molecular weight distribution data from GPC analysis reveals that higher-molecular-weight silylates (HS) generally possess 2-3 times higher molecular weights than their lower-molecular-weight counterparts (LS). Additionally, the HS fractions consistently demonstrate higher degrees of condensation (DC) and greater proportions of fully condensed Q⁴ units, making them structurally more rigid and less reactive toward further modification.
Catalytic Systems for Regioselective Grafting of Hydroxyethoxypropyl Side Chains
The regioselective incorporation of hydroxyethoxypropyl side chains onto siloxane backbones demands sophisticated catalytic systems capable of directing the addition reaction with high precision. Several catalytic approaches have been developed for this purpose, with platinum-based systems predominating in industrial and laboratory settings.
The Karstedt catalyst (Pt₂(1,1,3,3-tetramethyl-1,3-divinyldisiloxane)₃) represents the gold standard for hydrosilylation reactions involving the synthesis of siloxane polyethers. This platinum(0) complex promotes rapid, low-temperature curing of hydrosilylation reactions between Si-vinyl and Si-H groups. The catalyst exhibits several advantageous characteristics:
High stability with minimal color development and turbidity
Ability to facilitate cross-linking at temperatures below 50°C without generating unwanted by-products
Commercial availability in solution form, enabling precise dosing and straightforward formulation
Typical applications utilize Karstedt catalyst concentrations ranging from 10⁻⁴ to 10⁻⁶ mol/L, with concentration directly impacting reaction kinetics. Higher concentrations generate faster reactions but potentially introduce color development in the final product.
To modulate reaction kinetics and enhance control over the hydrosilylation process, researchers have developed two-component catalytic systems combining platinum(0) and platinum(II) complexes. These hybrid systems pair the Karstedt catalyst with platinum(II) isocyanide complexes to achieve finely tuned reaction rates and improved selectivity.
Table 2: Comparison of Catalytic Systems for Hydrosilylation Reactions
Catalyst/Catalytic System
Concentration (mol/L)
τpot-life at 20°C (min)
τcuring at 20°C
τcuring at 100°C
Karstedt catalyst
1.0 × 10⁻⁴
0.7
6 min
-
Karstedt catalyst
1.0 × 10⁻⁵
3
6 h
-
Karstedt catalyst
1.0 × 10⁻⁶
40
24 h
15 min
Pt(II) isocyanide complex
1.0 × 10⁻³
-
-
10 h
Pt(II) isocyanide complex
1.0 × 10⁻⁴
-
-
18 h
Pt(II) isocyanide complex
1.0 × 10⁻⁵
-
-
24 h
Karstedt + Dimethylphenylisocyanide (1:1)
1.0 × 10⁻³
-
7 days without curing
-
Note: τpot-life represents workable time before viscosity increase; τcuring indicates time until complete cross-linking
Beyond traditional platinum catalysts, research has explored alternative metal complexes for hydrosilylation. Notably, cobalt complexes with bulky N-heterocyclic carbene ligands have shown promise for achieving enhanced stereo- and regioselectivity. For instance, the cobalt catalyst [Co(IAd)(PPh₃)(CH₂TMS)] (where IAd = 1,3-di-adamantylimidazol-2-ylidene) effectively catalyzes hydrosilylation reactions according to the modified Chalk-Harrod mechanism, producing predominantly syn-adducts of vinylsilanes.
Several factors critically influence the regioselectivity of hydrosilylation reactions for grafting hydroxyethoxypropyl side chains:
Electronic effects: The electron density distribution across both silane and olefin reactants affects the preferred site of addition.
Steric considerations: Bulky substituents can direct addition by blocking certain approach trajectories.
Catalyst structure: Different metal centers and ligand architectures promote distinct mechanistic pathways.
Reaction conditions: Temperature, solvent polarity, and additives can substantially alter reaction outcomes.
For 2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol synthesis, platinum catalysts typically promote anti-Markovnikov addition, resulting in silicon attachment to the terminal carbon of the olefin. This regioselectivity ensures proper spacing between the siloxane backbone and terminal hydroxyl groups, creating the precise molecular architecture required for the compound's specialized applications.
Not Classified; Reported as not meeting GHS hazard criteria by 82 of 83 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
102783-01-7
General Manufacturing Information
Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated: ACTIVE XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Dates
Last modified: 08-15-2023
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